
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative featuring an ethyl group at the 1-position, a methyl group at the 2-position, and a carbaldehyde moiety at the 3-position of the indole ring (CAS: 66727-64-8) . For instance, SN2 substitution with ethyl and methyl halides in the presence of sodium hydride or potassium carbonate in polar aprotic solvents like DMF or acetonitrile is a plausible route, as demonstrated for related 1-substituted indole-3-carbaldehydes .
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the aryl hydrocarbon receptor in intestinal immune cells . This receptor plays a crucial role in cell biology, particularly in the immune response .
Mode of Action
This compound acts as a receptor agonist at the aryl hydrocarbon receptor . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .
Biochemical Pathways
Indole derivatives, to which this compound belongs, are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can lead to various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the aryl hydrocarbon receptor . This interaction leads to the production of interleukin-22, which can have various effects on the immune response .
Biochemical Analysis
Biochemical Properties
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit aldose reductase and aldehyde reductase, enzymes involved in the polyol pathway . These interactions are essential for regulating glucose metabolism and preventing complications related to diabetes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate immune responses by interacting with receptors on immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Furthermore, it can undergo C–C and C–N coupling reactions, contributing to the synthesis of various biologically active structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are essential for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives, including this compound, are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Indole derivatives, including this compound, are known to cross the blood-brain barrier, allowing them to exert effects on the central nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives, including this compound, are often localized in the mitochondria, where they can modulate mitochondrial function and energy metabolism .
Biological Activity
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and immunomodulation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and effects observed in various studies.
The primary target of this compound is the aryl hydrocarbon receptor (AhR) , particularly in intestinal immune cells. As an agonist of AhR, this compound influences several cellular processes:
- Gene Expression : Activation of AhR leads to the upregulation of genes involved in immune response and xenobiotic metabolism.
- Cytokine Production : It stimulates the production of interleukin-22 (IL-22), which plays a crucial role in mucosal immunity and inflammation.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, notably:
- Aldose Reductase : Inhibition of this enzyme is linked to reduced complications in diabetes by preventing sorbitol accumulation.
- Aldehyde Reductase : Similar inhibitory effects are observed, contributing to its potential anti-inflammatory properties.
Cellular Effects
The compound has demonstrated several cellular effects:
- Anticancer Activity : Induces apoptosis in cancer cells and inhibits cell proliferation. Studies show that it can selectively target cancer cell lines while sparing normal cells.
- Anti-inflammatory Effects : By modulating cytokine release, it exhibits potential as an anti-inflammatory agent.
Case Studies
Several studies have highlighted the biological activities of this compound:
-
In Vitro Studies :
- A study demonstrated that at lower concentrations, the compound effectively inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 10 to 30 µM.
- It was also shown to reduce inflammatory markers in cultured intestinal epithelial cells.
- In Vivo Studies :
Dosage Effects
The effects of this compound vary significantly with dosage:
- Lower Doses : Associated with beneficial effects such as anti-inflammatory and anticancer properties.
- Higher Doses : Potentially toxic effects including hepatotoxicity and nephrotoxicity have been reported.
Comparative Biological Activity Table
Biological Activity | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine levels in inflammatory models | |
Enzyme Inhibition | Inhibits aldose and aldehyde reductase | |
Immune Modulation | Stimulates IL-22 production | |
Cytotoxicity | IC50 values between 10 to 30 µM for cancer lines |
Scientific Research Applications
Scientific Research Applications
-
Cancer Research
- Anticancer Activity : Studies have shown that 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde induces apoptosis in various cancer cell lines, including A549 lung cancer cells, with IC50 values ranging from 10 to 30 µM. It selectively targets cancer cells while sparing normal cells.
- Mechanism : The compound inhibits cell proliferation and modulates signaling pathways associated with cancer progression.
-
Immunomodulation
- The compound's ability to stimulate IL-22 production positions it as a potential therapeutic agent for enhancing mucosal immunity and treating inflammatory bowel diseases.
-
Enzyme Inhibition
- Aldose Reductase Inhibition : This compound inhibits aldose reductase, which may help in reducing complications associated with diabetes by preventing sorbitol accumulation.
- Aldehyde Reductase Inhibition : Similar inhibitory effects contribute to its anti-inflammatory properties.
-
Neuropharmacology
- Given its ability to cross the blood-brain barrier, this compound may have applications in treating central nervous system disorders.
Biological Activity | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine levels in inflammatory models | |
Enzyme Inhibition | Inhibits aldose and aldehyde reductase | |
Immune Modulation | Stimulates IL-22 production | |
Cytotoxicity | IC50 values between 10 to 30 µM for cancer lines |
In Vitro Studies
In vitro experiments have demonstrated that lower concentrations of this compound effectively inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent.
In Vivo Studies
Research on animal models indicates that dosage significantly influences the compound's effects:
- Lower Doses : Associated with beneficial effects such as anti-inflammatory and anticancer properties.
- Higher Doses : Potentially toxic effects including hepatotoxicity and nephrotoxicity have been reported.
Biochemical Properties
The biochemical properties of this compound include:
- Interaction with various enzymes and proteins, influencing metabolic pathways.
- Modulation of cellular processes such as signaling pathways and gene expression changes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the aldehyde group at the 3-position of the indole ring. For example, analogous indole-3-carbaldehydes are prepared by reacting substituted indoles with POCl₃/DMF at 80–110°C, followed by alkaline hydrolysis . Ethyl and methyl groups at positions 1 and 2 are typically introduced via alkylation using NaH/DMF and alkyl halides (e.g., ethyl iodide or methyl bromide) under inert conditions . Purification involves extraction with organic solvents (e.g., ethyl acetate) and recrystallization or chromatography .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular structure. Programs like SHELX (e.g., SHELXL for refinement) and visualization tools like ORTEP-3 are used to analyze crystallographic data . Complementary techniques include ¹H/¹³C NMR to verify substituent positions and FT-IR to confirm aldehyde C=O stretches (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation .
Q. What solvents and reaction conditions optimize the synthesis of indole-3-carbaldehyde derivatives?
- Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred for formylation and alkylation due to their ability to stabilize reactive intermediates. Reaction temperatures range from 25°C (for alkylation) to 110°C (for hydrolysis steps). Controlled pH during hydrolysis (using 2M NaOH) prevents aldehyde oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural analysis?
- Methodological Answer : Contradictions in NMR or MS data require iterative validation :
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions.
- Re-examine crystallization conditions to rule out polymorphism or solvate formation .
- Cross-validate with SCXRD if single crystals are obtainable .
Q. What strategies mitigate side reactions during alkylation of the indole nitrogen?
- Methodological Answer :
- Protection/deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) before alkylation to prevent nucleophilic attack .
- Low-temperature alkylation : Perform reactions at 0°C to reduce undesired nucleophilic substitutions at the aldehyde position .
- Regioselective catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance N-alkylation efficiency over C-alkylation .
Q. How do substituents at the 1- and 2-positions influence the reactivity of indole-3-carbaldehydes?
- Methodological Answer :
- Steric effects : Bulky groups (e.g., ethyl at N1) hinder electrophilic substitution at the 5-position but enhance stability toward oxidation.
- Electronic effects : Electron-donating groups (e.g., methyl at C2) increase aldehyde electrophilicity, facilitating nucleophilic additions (e.g., hydrazone formation) .
- Comparative studies : Analyze derivatives like 1-methyl-1H-indole-3-carbaldehyde (no ethyl group) to isolate substituent-specific effects .
Q. What computational methods aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with targets like cytochrome P450 enzymes or kinases, leveraging structural analogs (e.g., 6-iodo-indole-3-carbaldehyde’s antitumor activity) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from in vitro assays .
Q. Data Contradiction and Optimization
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity assessment : Re-purify via column chromatography (e.g., silica gel, petroleum ether/EtOAc) to remove impurities affecting melting behavior .
- Thermal analysis : Perform DSC/TGA to detect polymorphs or solvates not accounted for in computational predictions .
Q. What experimental adjustments improve yield in large-scale synthesis?
- Methodological Answer :
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., POCl₃ reactions) .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and optimize quenching times .
Application-Oriented Questions
Q. How can this compound serve as a precursor for bioactive molecules?
- Methodological Answer :
- Schiff base formation : React with hydrazines to create hydrazones with antimicrobial activity .
- Cross-coupling : Perform Suzuki-Miyaura reactions at the 5-position (if unsubstituted) to introduce aryl groups for kinase inhibition studies .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The Vilsmeier-Haack reaction is widely used for introducing aldehyde groups at the 3-position of indoles . Alkylation at the 1-position typically employs SN2 mechanisms with alkyl halides under basic conditions .
- Substituent Effects : Bulky groups like benzyl (in 1-Benzyl-1H-indole-3-carbaldehyde) require prolonged reflux, whereas smaller alkyl groups (e.g., ethyl/methyl) may proceed faster . Chlorine substituents (e.g., 3-Chloro-1-methyl derivative) alter electronic properties, enhancing electrophilicity at the aldehyde group .
Physicochemical and Spectral Comparisons
Table 2: Physical and Spectral Data of Indole-3-carbaldehyde Derivatives
Key Observations :
- Aldehyde Reactivity : The C=O stretch in IR spectra consistently appears near 1635–1650 cm⁻¹ across derivatives, confirming the aldehyde functionality .
- Substituent Influence : The 1-Benzyl derivative’s ¹H NMR shows distinct benzyl protons (δ 5.55), while methyl/ethyl groups in the target compound would exhibit characteristic triplet or singlet peaks in the δ 1.4–2.5 range .
Key Observations :
- Oxime Derivatives: Aldehyde-containing indoles, such as 1-Benzyl-1H-indole-3-carbaldehyde, form oximes with hydroxylamine, demonstrating urease inhibitory activity .
- Structural Insights : Derivatives like 5-Methyl-1H-indole-3-carbaldehyde exhibit N—H⋯O hydrogen bonding in crystal structures, which may influence solubility or solid-state reactivity .
Properties
IUPAC Name |
1-ethyl-2-methylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNBOCUQMXJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359288 | |
Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66727-64-8 | |
Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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